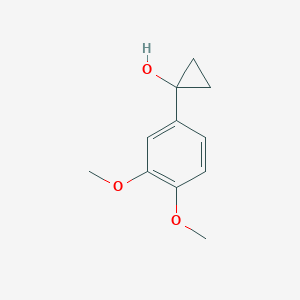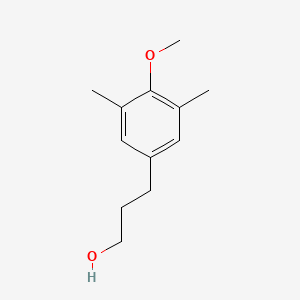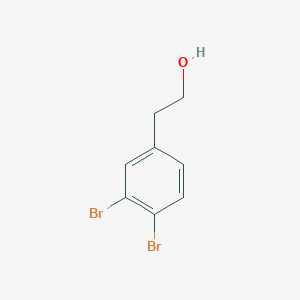
2-(3,4-Dibromophenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dibromophenyl)ethan-1-ol is an organic compound characterized by the presence of a phenyl ring substituted with two bromine atoms at the 3 and 4 positions, and an ethan-1-ol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dibromophenyl)ethan-1-ol typically involves the bromination of phenylethanol. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions must be carefully controlled to ensure selective bromination at the 3 and 4 positions of the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Dibromophenyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atoms can be reduced to form the corresponding phenylethanol.
Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3,4-dibromobenzaldehyde or 3,4-dibromobenzoic acid.
Reduction: Formation of phenylethanol.
Substitution: Formation of 3,4-diaminophenylethanol or 3,4-dithiophenylethanol.
Aplicaciones Científicas De Investigación
2-(3,4-Dibromophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dibromophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxyl group play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(3,4-Dichlorophenyl)ethan-1-ol: Similar structure but with chlorine atoms instead of bromine.
2-(3,4-Difluorophenyl)ethan-1-ol: Similar structure but with fluorine atoms instead of bromine.
2-(3,4-Diiodophenyl)ethan-1-ol: Similar structure but with iodine atoms instead of bromine.
Uniqueness
2-(3,4-Dibromophenyl)ethan-1-ol is unique due to the presence of bromine atoms, which impart distinct chemical properties such as higher reactivity and different electronic effects compared to its chloro, fluoro, and iodo analogs. These properties make it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H8Br2O |
|---|---|
Peso molecular |
279.96 g/mol |
Nombre IUPAC |
2-(3,4-dibromophenyl)ethanol |
InChI |
InChI=1S/C8H8Br2O/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5,11H,3-4H2 |
Clave InChI |
OWDASAFHIBPBSA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CCO)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-Bromo-4-(trifluoromethyl)phenyl]hydrazinehydrochloride](/img/structure/B13588948.png)
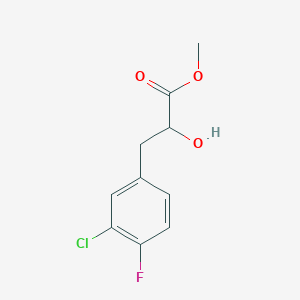
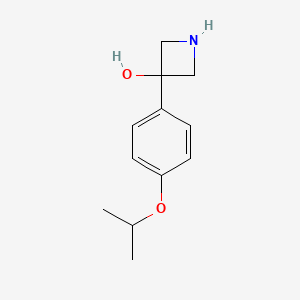


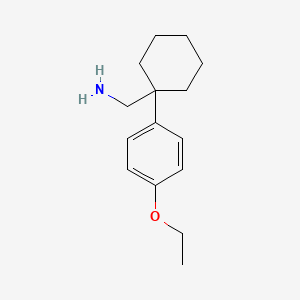

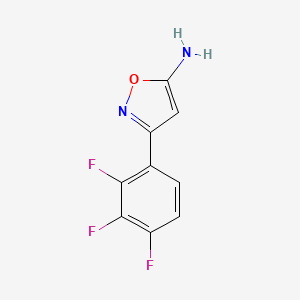
![tert-butylN-{3-[(3-aminopropyl)(ethyl)amino]propyl}carbamate](/img/structure/B13588991.png)
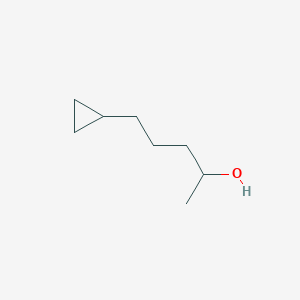
amine](/img/structure/B13589002.png)
